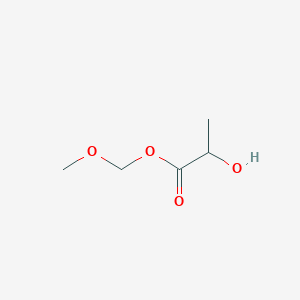

Methoxymethyl 2-hydroxypropanoate

Übersicht

Beschreibung

Methoxymethyl 2-hydroxypropanoate is an organic compound with the molecular weight of 134.13 . It is also known by its IUPAC name, methoxymethyl 2-hydroxypropanoate .

Synthesis Analysis

Methoxymethyl 2-hydroxypropanoate is typically synthesized using an esterification reaction between 2-hydroxypropanoic acid and methoxymethyl chloride under mild reaction conditions. The product is purified using simple distillation and recrystallization.Molecular Structure Analysis

The InChI code for Methoxymethyl 2-hydroxypropanoate is1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

The methoxymethyl radical, an important intermediate in the combustion of dimethyl ether, reacts with NO2 to form two stable association intermediates . These intermediates can either dissociate or be collisionally stabilized by the buffer gas .Physical And Chemical Properties Analysis

Methoxymethyl 2-hydroxypropanoate has a molecular weight of 134.13 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

1. Applications in Organic Synthesis

Methoxymethyl 2-hydroxypropanoate has been explored in various organic synthesis contexts. For instance, it's involved in the synthesis of phenylpropanoids and propanoates, as demonstrated in the isolation of new compounds from Morinda citrifolia, indicating its role in deriving structurally diverse molecules (Wang et al., 2011). Additionally, its use in the synthesis of carbohydrates via stereoselective aldol reactions has been highlighted, showcasing its utility in complex organic transformations (Montgomery et al., 1990).

2. Role in Chemical Reactions and Material Science

Methoxymethyl 2-hydroxypropanoate's reactivity has been studied in the context of chemical reactions, particularly in the methoxycarbonylation of vinyl acetate. This process highlights its potential in catalytic systems and material science applications (Rucklidge et al., 2005). Furthermore, its role in diffusion processes within polymers, as studied in polyolefins, points to its significance in understanding material properties and interactions (Cicchetti et al., 1968).

3. Utilization in Biomedical Applications

In the biomedical field, methoxymethyl 2-hydroxypropanoate contributes to drug delivery systems, as seen in its role in enhancing the solubility and bioavailability of certain drugs. This was illustrated in a study involving a poly(organophosphazene) hydrogel for breast cancer therapy, showcasing its potential in improving drug efficacy and targeting (Cho et al., 2011).

4. Implications in Environmental Science

Methoxymethyl 2-hydroxypropanoate's environmental implications are noted in studies like the solubility of CO2 in ethyl lactate, where it emerges as a solvent with applications in supercritical media. This research points to its potential role in environmental processes and sustainable industrial applications (Bermejo et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, 2-(Methoxymethyl)phenylboronic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing the dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methoxymethyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWBZXZFSBKZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxymethyl 2-hydroxypropanoate | |

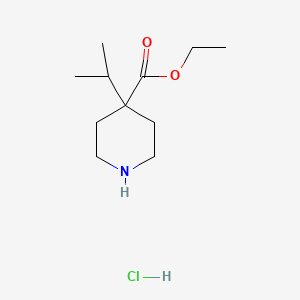

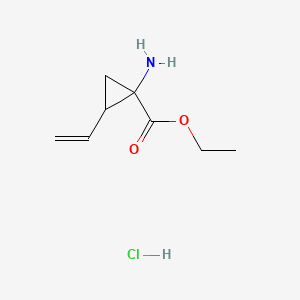

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)